![molecular formula C10H14F3NO2 B2569051 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2361640-16-4](/img/structure/B2569051.png)
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one, also known as EFMC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound is a synthetic derivative of morpholine and has shown promising results in various scientific research applications.
作用機序
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one works by inhibiting the activity of specific enzymes or proteins that are involved in disease progression. The compound interacts with the target protein or enzyme through a process called binding, which leads to the inhibition of its activity. This mechanism of action makes 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one a promising drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of beta-amyloid peptides in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
実験室実験の利点と制限
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has also been shown to have low toxicity in animal studies, making it a potentially safe drug candidate for human use. However, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has some limitations for lab experiments, including its limited solubility in water and its relatively short half-life in vivo.
将来の方向性
There are several future directions for the study of 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one. One potential direction is the development of more potent 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one derivatives with improved pharmacokinetic properties. Another direction is the investigation of 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one's potential as a diagnostic tool for medical imaging. Additionally, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one's potential as a therapeutic agent for other diseases, such as inflammation and cardiovascular disease, could also be explored.
Conclusion:
In conclusion, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one is a promising chemical compound that has shown potential as a drug candidate in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a promising area of study for medicinal chemists. With further research, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one could potentially be developed into a safe and effective therapeutic agent for a range of diseases.
合成法
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one is synthesized by reacting 2-(trifluoromethyl)benzaldehyde with ethylmorpholine in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one. The synthesis method is relatively simple and efficient, making it a popular choice for researchers in the field of medicinal chemistry.
科学的研究の応用
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential as a drug candidate in various scientific research applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has also been studied for its potential as a diagnostic tool in medical imaging.
特性
IUPAC Name |
1-[2-ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-3-8(15)14-5-6-16-9(4-2,7-14)10(11,12)13/h3H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTETWBRHYZWATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)C=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2568968.png)
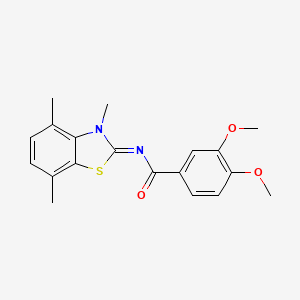
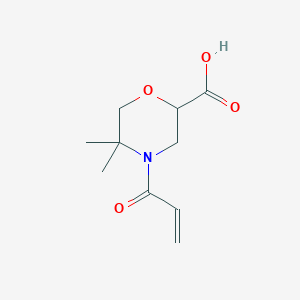
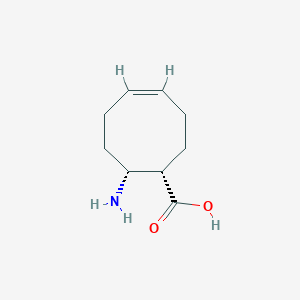
![Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2568973.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2568976.png)
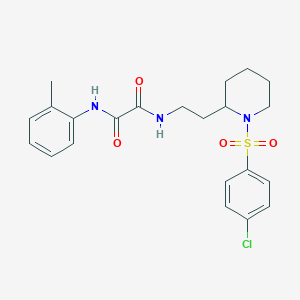
![4-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B2568979.png)
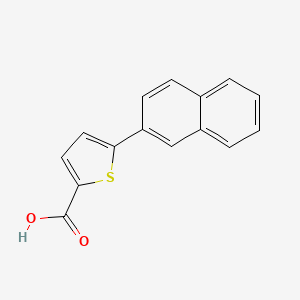
![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2568984.png)
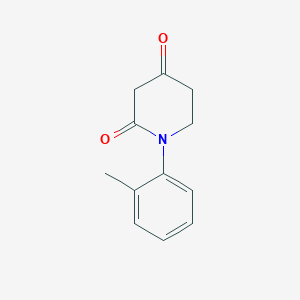
![3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2568988.png)

![7-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2568990.png)